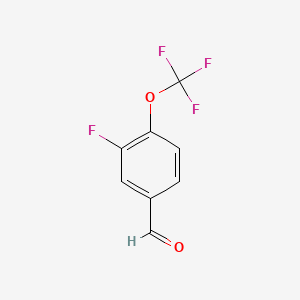

3-Fluoro-4-(trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLRUBHAAVGRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382606 | |

| Record name | 3-fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473917-15-6 | |

| Record name | 3-fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Due to the limited availability of public data for this specific compound, this guide leverages information on structurally analogous compounds to provide insights into its physicochemical properties, synthesis, and potential applications.

Chemical Identity and Properties

The expected physicochemical properties, based on its structure and data from similar compounds, are summarized below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Expected) | 3-Fluoro-4-(trifluoromethyl)benzaldehyde | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |

| CAS Number | Not available | 204339-72-0[2] | 67515-60-0[3][4] | 455-19-6[5] |

| Molecular Formula | C₈H₄F₄O₂[1] | C₈H₄F₄O[2] | C₈H₄F₄O[3][4] | C₈H₅F₃O[5] |

| Molecular Weight | 208.11 g/mol [1] | 192.11 g/mol [2] | 192.11 g/mol [3][4] | 174.12 g/mol [5] |

| Appearance | Solid (likely)[1] | Clear, colorless liquid[2] | Colorless to light yellow clear liquid[4] | Colorless oil[5] |

| Boiling Point | No data available | 199 °C[2] | 178 °C[3] | 66-67 °C / 13 mmHg[6] |

| Density | No data available | 1.383 g/mL[2] | 1.408 g/mL at 25 °C[3] | 1.275 g/mL at 25 °C[6] |

| Refractive Index | No data available | 1.454[2] | n20/D 1.457[3] | n20/D 1.463[6] |

Spectroscopic Data Overview

Detailed spectroscopic data for this compound is not publicly available. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.

Table 2: Expected and Observed Spectroscopic Data

| Technique | Expected for this compound | Data from Analogous Compounds (e.g., trifluoromethylbenzaldehydes) |

| ¹H NMR | Aromatic protons (multiplets), Aldehyde proton (singlet, downfield shift). | Aromatic protons (multiplets), Aldehyde proton (singlet, ~10 ppm). For 4-(trifluoromethyl)benzaldehyde, characteristic peaks are observed. |

| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Trifluoromethoxy carbon (quartet). | For 4-(trifluoromethyl)benzaldehyde, ¹³C NMR shows peaks at 192.6, 138.9, 133.8 - 133.2 (q, J = 90.6 Hz), 130.1, 126.09 (q, J = 3.7 Hz), 124.5, 122.7 ppm.[7] |

| ¹⁹F NMR | Two signals: one for the aromatic fluorine, one for the trifluoromethoxy group. | A single resonance for the CF₃ group is characteristic. |

| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹), C-H stretch of aldehyde (~2720-2820 cm⁻¹), C-F and C-O stretches. | The IR spectrum of benzaldehyde is dominated by a strong C=O stretch near 1700–1720 cm⁻¹, aldehyde C–H stretches around 2720–2820 cm⁻¹, and aromatic C=C stretches at 1500–1600 cm⁻¹.[8] The NIST WebBook provides an IR spectrum for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.[9] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (208.11). | The NIST WebBook provides a mass spectrum for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.[9] |

Synthesis and Experimental Protocols

A plausible synthetic route could involve the trifluoromethoxylation of a suitable 3-fluorobenzaldehyde precursor. Recent advancements in catalytic trifluoromethoxylation reactions provide several potential pathways.[10]

Below is a general experimental protocol for a related transformation, the synthesis of 3-bromo-4-fluorobenzaldehyde, which illustrates a common methodology for the functionalization of a substituted benzaldehyde.

Experimental Protocol: Synthesis of 3-bromo-4-fluorobenzaldehyde (as an illustrative example) [11]

-

Solution A Preparation: Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane.

-

Solution B Preparation: Dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and with stirring, add 100 mL of 35% hydrochloric acid.

-

Reaction: Mix solution A and solution B at a temperature of 20-25 °C. Initiate ultrasonic waves and, under continuous stirring, add 1.02 moles of 8% sodium hypochlorite aqueous solution dropwise over 1 hour.

-

Work-up: After the addition is complete, continue ultrasonic treatment and stirring at the same temperature, then allow the mixture to stand for phase separation.

-

Purification: Separate the phases, wash the dichloromethane phase to neutrality, dry it, and remove the solvent. The crude product can be further purified by bulk melting crystallization at 31 °C to obtain the pure product.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is of increasing importance in drug design. Its introduction into a molecule can significantly impact its physicochemical and biological properties.[12][13]

Key contributions of the trifluoromethoxy group:

-

Enhanced Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a drug candidate's ability to cross cell membranes and increase its bioavailability.[12]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can prolong the half-life of a drug.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets.[12]

-

Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of the molecule, potentially leading to more selective binding to a target protein.[10]

The benzaldehyde moiety itself is a versatile scaffold in medicinal chemistry, serving as a precursor for the synthesis of a wide array of bioactive molecules. The combination of the reactive aldehyde group with the beneficial properties of the fluoro and trifluoromethoxy substituents makes this compound a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for analogous compounds, it should be handled with care.

General Safety Precautions:

-

Hazard Classifications (for analogous compounds): Acute toxicity (oral), skin irritation, eye irritation, and potential for respiratory irritation.[3]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. For some related compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Disclaimer: This document is intended for informational purposes only and is based on data available for structurally related compounds. It is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the specific compound before handling.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]

- 3. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]

- 10. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

3-Fluoro-4-(trifluoromethoxy)benzaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable tools. The strategic incorporation of fluorine atoms or fluorine-containing moieties can profoundly alter a molecule's physicochemical and biological properties. Among these, the trifluoromethoxy (-OCF₃) group is of particular importance for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics.[1] This guide provides an in-depth technical overview of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a key building block that combines the unique features of a reactive aldehyde with the powerful influence of two distinct fluorine environments.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind this reagent's utility, offering field-proven insights into its application and handling.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature.[2] Its structure features an aromatic ring substituted with three key functional groups: an aldehyde, a fluorine atom, and a trifluoromethoxy group. The interplay of these groups defines its reactivity and utility. The strongly electron-withdrawing nature of both the fluorine and trifluoromethoxy substituents significantly influences the electrophilicity of the aldehyde's carbonyl carbon, making it a highly versatile intermediate for a range of chemical transformations.

Key Property Summary

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₂ | [2] |

| Molecular Weight | 208.11 g/mol | |

| CAS Number | 473917-15-6 | [3] |

| Physical Form | Solid | |

| InChI Key | RQLRUBHAAVGRPW-UHFFFAOYSA-N | [2] |

| SMILES String | Fc1cc(C=O)ccc1OC(F)(F)F | [2] |

Structural Diagram

The unique arrangement of the substituents on the benzaldehyde core is critical to its chemical behavior.

References

In-Depth Technical Guide: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a key fluorinated building block in organic synthesis, with a particular focus on its physicochemical properties, synthesis, and applications in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a substituted benzaldehyde derivative characterized by the presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring. These substitutions significantly influence the electronic properties of the molecule, rendering it a valuable intermediate for the synthesis of complex organic molecules.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Appearance | Solid | |

| InChI | 1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11,12)/h1-4H | [1] |

| SMILES | O=Cc1cc(F)c(OC(F)(F)F)cc1 |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formylation of 2-fluoro-1-(trifluoromethoxy)benzene. A general synthetic workflow is outlined below.

Synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

A detailed experimental protocol for the Vilsmeier-Haack formylation of 2-fluoro-1-(trifluoromethoxy)benzene is as follows:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 2-fluoro-1-(trifluoromethoxy)benzene in a suitable anhydrous solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and basify with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Applications in Drug Discovery and Development

The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make this compound a valuable building block in the synthesis of novel pharmaceutical agents. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the fluorine atom can modulate pKa and improve binding affinity.

A logical workflow for the utilization of this compound in a drug discovery program is depicted below.

Drug discovery workflow utilizing the target compound.

Safety Information

It is important to handle this compound with appropriate safety precautions.

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects) |

| Precautionary Statements | P264, P270, P273, P301 + P312, P391, P501 |

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. The information is curated for professionals in chemical research and drug development who utilize fluorinated building blocks for the synthesis of novel compounds.

Chemical Structure and Identifiers

This compound is an aromatic aldehyde characterized by the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions are of significant interest in medicinal chemistry for their ability to modulate the electronic and pharmacokinetic properties of molecules.

The canonical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₈H₄F₄O₂[1] |

| Molecular Weight | 208.11 g/mol [1] |

| SMILES | Fc1cc(C=O)ccc1OC(F)(F)F[1] |

| InChI Key | RQLRUBHAAVGRPW-UHFFFAOYSA-N[1] |

| CAS Number | Not available |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Solid[1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with splitting patterns influenced by fluorine-proton coupling. A downfield singlet for the aldehyde proton would be expected around 9.5-10.5 ppm.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The aldehyde carbonyl carbon would appear significantly downfield (around 190 ppm). The carbon attached to the trifluoromethoxy group would show a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Two signals would be anticipated: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethoxy group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-F stretching vibrations, and C-O-C stretching bands.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 208.11. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the trifluoromethoxy group.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organofluorine chemistry. A potential two-step synthesis could involve the trifluoromethoxylation of a suitable phenolic precursor followed by formylation of the resulting intermediate.

Proposed Synthetic Pathway

A potential route could start from 3-fluoro-4-hydroxybenzaldehyde. The phenolic hydroxyl group can be converted to a trifluoromethoxy group using a trifluoromethylating agent.

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol

Step 1: Trifluoromethoxylation of 3-Fluoro-4-hydroxybenzaldehyde

-

To a solution of 3-fluoro-4-hydroxybenzaldehyde in a suitable aprotic solvent (e.g., DMF or NMP), add a base (e.g., potassium carbonate or cesium carbonate).

-

Add a copper(I) catalyst (e.g., CuI).

-

Introduce the trifluoromethylating agent (e.g., trifluoromethyl iodide or a similar reagent).

-

Heat the reaction mixture under an inert atmosphere for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The incorporation of fluorine and trifluoromethoxy groups can significantly alter the properties of a parent molecule.

-

Modulation of Physicochemical Properties: The trifluoromethoxy group is highly lipophilic and can enhance a molecule's ability to cross cell membranes.

-

Metabolic Stability: The C-F bond is very strong, and the trifluoromethoxy group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Receptor Binding Affinity: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the electronic environment of the aromatic ring, potentially leading to enhanced binding affinity to biological targets.

Given these properties, this compound is a useful starting material for the synthesis of novel kinase inhibitors, ion channel modulators, and other potential therapeutic agents.

Safety Information

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[1]H411: Toxic to aquatic life with long lasting effects.[1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1]P273: Avoid release to the environment.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]P391: Collect spillage.[1]P501: Dispose of contents/ container to an approved waste disposal plant.[1] |

It is essential to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a valuable intermediate in the development of novel pharmaceuticals and other advanced materials. The described methodology is based on established chemical transformations, offering a practical approach for laboratory-scale synthesis. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The pathway commences with the synthesis of the key intermediate, 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene, from a commercially available aniline precursor. This intermediate is then converted to the target aldehyde via a formylation reaction.

The selected synthetic strategy is outlined below:

-

Step 1: Synthesis of 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene via a Sandmeyer reaction starting from 3-fluoro-4-(trifluoromethoxy)aniline. This classical and reliable method allows for the introduction of the bromine atom at the desired position.

-

Step 2: Synthesis of this compound through formylation of the synthesized bromo-intermediate. This is achieved by a lithium-halogen exchange followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).

II. Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

A. Step 1: Synthesis of 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene

This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of anilines to aryl bromides.[1][2][3]

Materials:

-

3-Fluoro-4-(trifluoromethoxy)aniline

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water (H₂O)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), add 3-fluoro-4-(trifluoromethoxy)aniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq).

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, the reaction mixture is gently warmed to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene can be purified by vacuum distillation.

-

B. Step 2: Synthesis of this compound

This protocol is based on the formylation of aryl halides via lithium-halogen exchange.[4][5]

Materials:

-

1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (from Step 1)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Lithium-Halogen Exchange:

-

To a solution of 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Formylation:

-

To the cooled solution, add anhydrous DMF (1.5 eq) dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

III. Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 3-Fluoro-4-(trifluoromethoxy)aniline | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 258.99 | 75-85 | >95 (GC) |

| 2 | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | This compound | 208.11 | 60-70 | >97 (HPLC) |

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures described above.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Careful monitoring of reaction progress and rigorous purification of intermediates are crucial for achieving high yields and purity of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 3. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific molecule, this guide offers predicted data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring such data and a workflow for the spectroscopic characterization of a novel chemical entity.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including fluorinated and trifluoromethylated benzaldehyde derivatives.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | s | - |

| Ar-H (adjacent to CHO) | 7.8 - 8.0 | d | ~2 |

| Ar-H (adjacent to F) | 7.6 - 7.8 | dd | ~8, ~2 |

| Ar-H (adjacent to OCF₃) | 7.3 - 7.5 | t | ~8 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 189 - 192 |

| C-F | 160 - 164 (d, ¹JCF ≈ 250-260 Hz) |

| C-OCF₃ | 145 - 149 (q, ²JCF ≈ 1.5-2.5 Hz) |

| C-CHO | 135 - 138 |

| Ar-CH (adjacent to CHO) | 130 - 133 |

| Ar-CH (adjacent to F) | 118 - 122 (d, ²JCF ≈ 20-25 Hz) |

| Ar-CH (adjacent to OCF₃) | 115 - 119 |

| CF₃ | 118 - 122 (q, ¹JCF ≈ 260-270 Hz) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=O (aldehyde) | 1700 - 1720 | Strong |

| C=C (aromatic) | 1580 - 1610 | Medium-Strong |

| C-O-C (aryl ether) | 1250 - 1300 | Strong |

| C-F (aryl) | 1200 - 1250 | Strong |

| C-F (trifluoromethoxy) | 1100 - 1200 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 208.01 | Molecular Ion |

| [M-1]⁺ | 207.00 | Loss of H from aldehyde |

| [M-29]⁺ | 179.01 | Loss of CHO group |

| [M-69]⁺ | 139.01 | Loss of CF₃ group |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-25 mg of the solid compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Filtration : To remove any particulate matter which can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Analysis : Cap the NMR tube and carefully insert it into the NMR spectrometer's spinner turbine. The sample is then lowered into the magnet.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters for a small organic molecule should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

-

Film Deposition : Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, relatively volatile molecules. In EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a new chemical compound.

3-Fluoro-4-(trifluoromethoxy)benzaldehyde safety and handling

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere compliance, offering a deep-seated understanding of the material's properties to foster a proactive safety culture. By elucidating the causality behind each recommendation, we aim to equip scientific professionals with the expertise to manage this compound with confidence and precision.

Introduction: A Profile of a Key Building Block

This compound is a fluorinated aromatic aldehyde, a class of compounds highly valued in medicinal chemistry and materials science. Its unique electronic properties, imparted by the fluorine and trifluoromethoxy substituents, make it a critical intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. However, the same features that make it synthetically useful also necessitate a rigorous and informed approach to its handling. This guide serves as a foundational resource for its safe and effective use in a laboratory setting.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the cornerstone of laboratory safety. For this compound, a review of supplier safety data reveals certain inconsistencies in GHS classifications. This underscores the importance of adopting a conservative approach that accounts for all potential hazards identified.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, data for specialized research chemicals can vary between suppliers.

| Hazard Class & Category | Hazard Statement | GHS Pictogram | Reported by |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Supplier A[1][2] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Supplier B[3] | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Supplier B[3] | |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Supplier B[3] | |

| Aquatic, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects | Supplier A[1][2] |

Expert Insight: The discrepancy in reported hazards is not uncommon for research chemicals with limited toxicological data. The aldehyde functional group is known to be a potential irritant and sensitizer. Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can enhance the reactivity of the aldehyde, potentially contributing to its irritant properties.[4] Therefore, it is scientifically prudent to assume all listed hazards are relevant and to implement controls accordingly.

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving this compound. This involves identifying hazards, evaluating risks, and implementing control measures.

Caption: A structured workflow for assessing risk before handling the compound.

Section 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes the elimination or reduction of hazards through engineered solutions and robust procedural protocols before relying on personal protective equipment.

-

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, especially the solid form which can become airborne, must be conducted in a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335).[3] The fume hood provides primary containment, protecting the user from inhaling dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][5]

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and waste disposal must be available to all personnel.

-

Training: All users must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.

-

Restricted Access: Designate specific areas within the lab for handling this compound to prevent cross-contamination and accidental exposure.

-

Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[5] Hands should be washed thoroughly with soap and water after handling, even if gloves were worn.[3][6]

-

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on a thorough risk assessment. The dual hazards of skin irritation and potential systemic toxicity upon absorption necessitate a comprehensive PPE ensemble.

Recommended PPE Ensemble

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for specific breakthrough times. Double-gloving is recommended when handling higher concentrations or for prolonged periods.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles, addressing the serious eye irritation hazard (H319).[3] A face shield should be worn over goggles if there is a significant splash risk.

-

Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of spills or splashes, a chemically resistant apron or coveralls should be worn.[3]

-

Respiratory Protection: When handling outside of a fume hood (a practice that should be strictly avoided) or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7]

PPE Selection Flowchart

Caption: A decision-making flowchart for selecting appropriate PPE.

Section 4: Standard Operating Procedure for Handling and Storage

Adherence to a detailed SOP minimizes variability and ensures that all safety precautions are consistently applied.

Step-by-Step Handling Protocol (Solid)

-

Preparation: Don the required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

-

Weighing: Carefully open the container. Use the spatula to transfer the desired amount of the solid compound to the weigh boat. Avoid generating dust. If any static is present, use an anti-static gun.

-

Closure: Securely close the primary container immediately after dispensing.

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid inside the fume hood. Cap the vessel before removing it from the hood.

-

Decontamination: Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the wipe as hazardous waste.

-

Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly.

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area.[5]

-

Container: Keep the container tightly closed to prevent moisture absorption and potential release.[5]

-

Compatibility: Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[6]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8] |

Spill Response

-

Minor Spill (inside fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully scoop the material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent.

-

-

Major Spill (outside fume hood):

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and institutional safety officers.

-

Prevent entry to the area.

-

Allow only trained emergency response personnel with appropriate respiratory protection to clean up the spill.[5]

-

Section 6: Waste Disposal

Proper disposal is a critical final step, mandated by the compound's ecotoxicity.

-

Solid Waste: All solid this compound and materials heavily contaminated with it (e.g., weigh boats, absorbent from spills) must be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

-

Environmental Precaution: Due to its classification as toxic to aquatic life with long-lasting effects (H411), under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a valuable research tool, and its safe handling is paramount. By integrating the principles of hazard identification, risk assessment, and stringent protocol adherence, researchers can confidently utilize this compound while ensuring the protection of themselves, their colleagues, and the environment. This guide provides the technical foundation for that practice, emphasizing that true laboratory safety is an active, informed process, not a passive checklist.

References

-

Sigma-Aldrich. This compound AldrichCPR Safety Data Sheet.

-

SynQuest Laboratories, Inc. This compound Safety Data Sheet.

-

PubChem. 3-(Trifluoromethyl)benzaldehyde Compound Summary.

-

Fisher Scientific. 3-(Trifluoromethyl)benzaldehyde Safety Data Sheet.

-

Apollo Scientific. 3-(Trifluoromethyl)benzaldehyde Safety Data Sheet.

-

PubChem. 3-(Trifluoromethoxy)benzaldehyde Compound Summary.

-

ChemicalBook. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0.

-

Merck. This compound AldrichCPR.

-

Guidechem. 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 67515-60-0) SDS.

-

PubChem. 4-(Trifluoromethyl)benzaldehyde Compound Summary.

-

Fisher Scientific. 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet.

-

Santa Cruz Biotechnology. 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet.

-

Thermo Fisher Scientific. p-(Trifluoromethoxy)benzaldehyde Safety Data Sheet.

-

MedChemExpress. 3-(Trifluoromethyl)benzaldehyde Intermediate.

-

Capot Chemical. MSDS of 4-Fluoro-3-phenoxy-benzaldehyde.

-

Fisher Scientific. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde Safety Data Sheet.

-

PubChem. 3-Fluoro-5-(trifluoromethoxy)benzaldehyde Compound Summary.

-

Oakwood Chemical. This compound, min 95%.

-

Capot Chemical. MSDS of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

-

Wikipedia. 4-Trifluoromethylbenzaldehyde.

-

BenchChem. 3-(Trifluoromethyl)benzaldehyde.

-

CHEMM. Personal Protective Equipment (PPE).

-

Sigma-Aldrich. 3-Fluoro-4-methoxybenzaldehyde 99%.

-

Fluorochem. 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Safety Data Sheet.

-

PubChem. 3-Bromo-4-(trifluoromethoxy)benzaldehyde Compound Summary.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical properties, outlines a representative synthesis protocol, and discusses its potential applications, particularly in medicinal chemistry.

Chemical Properties and Data

This compound is a substituted benzaldehyde containing both a fluorine atom and a trifluoromethoxy group. These substitutions significantly influence the electronic properties and reactivity of the aldehyde functional group. The trifluoromethoxy group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₂ | Sigma-Aldrich[1][2] |

| Molecular Weight | 208.11 g/mol | Sigma-Aldrich[1][2] |

| Appearance | Solid | Sigma-Aldrich[1][2] |

| InChI | 1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11,12)/h1-4H | Sigma-Aldrich[1][2] |

| SMILES | Fc1cc(C=O)ccc1OC(F)(F)F | Sigma-Aldrich[1][2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Aldehyde proton (singlet, ~9.9-10.1 ppm). |

| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Trifluoromethoxy carbon (quartet, J≈257 Hz). |

| ¹⁹F NMR | Aromatic fluorine (singlet or doublet), Trifluoromethoxy group (singlet). |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), C-O-C stretch (~1250 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 208. |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the preparation of similar fluorinated benzaldehydes. A common approach involves the formylation of a corresponding fluorinated benzene derivative. One such general method is the Vilsmeier-Haack reaction.

Representative Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure and has not been specifically reported for the synthesis of this compound.

Materials:

-

1-Fluoro-2-(trifluoromethoxy)benzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate solution

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-Dimethylformamide (DMF) in dichloromethane (DCM) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add 1-Fluoro-2-(trifluoromethoxy)benzene to the reaction mixture dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs—the fluoro and trifluoromethoxy groups—are of significant interest in drug design.

The introduction of fluorine and fluorine-containing functional groups can profoundly alter the physicochemical and pharmacological properties of a molecule. The trifluoromethoxy group, in particular, is known to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of the group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Influence Conformation: The steric bulk of the trifluoromethoxy group can lock a molecule into a specific conformation that is favorable for binding to a biological target.

Given these properties, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The aldehyde functionality allows for a wide range of chemical transformations, enabling the incorporation of this fluorinated scaffold into more complex molecules with potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases. For example, benzaldehyde derivatives have been investigated for their antifungal activities.[3]

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. While detailed experimental data and specific applications are currently limited in the public domain, its unique combination of a reactive aldehyde group and bio-isosterically important fluoro and trifluoromethoxy substituents makes it a valuable tool for the synthesis of novel compounds with potentially enhanced pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(trifluoromethoxy)benzaldehyde is a key fluorinated building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring, imparts desirable physicochemical properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug design. Fluorinated functional groups can profoundly alter the electronic properties, conformation, and membrane permeability of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy (-OCF3) group, in particular, is of high interest due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a drug candidate's metabolic stability and cell membrane penetration. This compound serves as a valuable starting material for the synthesis of complex molecules bearing this important functional moiety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 473917-15-6 | [1] |

| Molecular Formula | C8H4F4O2 | [2] |

| Molecular Weight | 208.11 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES String | Fc1cc(C=O)ccc1OC(F)(F)F | [2] |

| InChI Key | RQLRUBHAAVGRPW-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Strategic Approach

While a definitive seminal publication on the "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis can be logically approached through established methods for the preparation of fluorinated aromatic compounds. The synthesis logically proceeds in two key stages: the introduction of the trifluoromethoxy group onto a suitable precursor, followed by the formylation of the aromatic ring.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The primary disconnection is at the formyl group, suggesting a formylation reaction as the final step. The precursor would be 2-fluoro-1-(trifluoromethoxy)benzene, which in turn can be synthesized from 2-fluorophenol.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Transformations

Step 1: Trifluoromethoxylation of 2-Fluorophenol

The introduction of the trifluoromethoxy group is a critical step. While various methods exist for the trifluoromethoxylation of phenols, a common approach involves the use of a trifluoromethylating agent in the presence of a suitable catalyst.

Step 2: Formylation of 2-Fluoro-1-(trifluoromethoxy)benzene

The formylation of the activated aromatic ring can be achieved through several established methods, such as the Vilsmeier-Haack reaction or the Duff reaction. The directing effects of the fluoro and trifluoromethoxy substituents will influence the regioselectivity of this reaction.

Exemplary Experimental Protocol

The following is a representative, non-validated protocol based on analogous syntheses of fluorinated benzaldehydes. Note: This protocol should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 2-Fluoro-1-(trifluoromethoxy)benzene

-

To a solution of 2-fluorophenol in a suitable aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

-

Introduce a trifluoromethylating agent (e.g., a hypervalent iodine reagent or a sulfonium salt).

-

Heat the reaction mixture under an inert atmosphere and monitor for completion by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by distillation or column chromatography.

Step 2: Synthesis of this compound

-

To a cooled solution of 2-fluoro-1-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., titanium tetrachloride).

-

Slowly add a formylating agent (e.g., dichloromethyl methyl ether).

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or GC-MS.

-

Quench the reaction with an aqueous solution and extract the product.

-

Purify the crude product by column chromatography to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through rigorous spectroscopic analysis. While a comprehensive dataset is not publicly available, the expected spectral features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9-10 ppm) and the aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 190 ppm), as well as signals for the aromatic carbons, with characteristic C-F couplings.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (208.11 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1700 cm⁻¹), as well as bands corresponding to C-F and C-O stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the advantageous properties conferred by the fluoro and trifluoromethoxy substituents. This compound is frequently employed as a starting material in the synthesis of heterocyclic compounds, which are common scaffolds in many drug molecules.

While specific drug candidates synthesized directly from this aldehyde are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its use in proprietary drug discovery programs. The aldehyde functionality allows for a variety of chemical transformations, including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: For the formation of carbon-carbon double bonds.

-

Aldol condensation: To create more complex carbon skeletons.

-

Synthesis of heterocycles: Such as pyrimidines, pyridines, and quinolines, through condensation reactions with suitable partners.

The presence of both a fluorine atom and a trifluoromethoxy group makes it a particularly attractive starting material for the synthesis of compounds targeting indications where metabolic stability and CNS penetration are crucial.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel, high-value organic molecules, particularly in the field of medicinal chemistry. Its synthesis, while requiring specialized fluorination and formylation techniques, provides access to a unique chemical scaffold with desirable drug-like properties. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile fluorinated intermediates like this compound in drug discovery and development is expected to increase.

References

Sources

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the physicochemical properties of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde and provides a generalized experimental protocol for solubility determination. No specific experimental solubility data for this compound was found in the public domain at the time of this report. Therefore, the information on solubility is qualitative and based on the properties of structurally related molecules. Experimental verification is highly recommended.

Introduction

This compound is a fluorinated aromatic aldehyde. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine and trifluoromethoxy substituents, which can modulate metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the solubility of this compound is critical for its application in drug discovery, formulation development, and chemical synthesis. This guide provides a summary of its known physical properties and a detailed protocol for the experimental determination of its solubility.

Physicochemical Properties

Table 1: Comparison of Physical Properties of this compound and Related Compounds

| Property | This compound | Benzaldehyde | 3-Fluoro-4-(trifluoromethyl)benzaldehyde | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde |

| CAS Number | Not explicitly found | 100-52-7 | 204339-72-0[1] | 67515-60-0[2] | 454-89-7 |

| Molecular Formula | C8H4F4O2 | C7H6O[3] | C8H4F4O[1] | C8H4F4O[2] | C8H5F3O |

| Molecular Weight | 208.11 g/mol | 106.12 g/mol [3][4] | 192.11 g/mol | 192.11 g/mol [2] | 174.12 g/mol |

| Physical Form | Solid | Liquid[3] | Not specified | Liquid[5] | Liquid |

| Boiling Point | Not specified | 178.1 °C[3] | 199 °C[1] | 178 °C[2] | 83-86 °C / 30 mmHg |

| Density | Not specified | 1.044 g/cm³[3] | 1.383 g/mL | 1.408 g/mL at 25 °C[2] | 1.301 g/mL at 25 °C |

| Water Solubility | Not Found | ~6.95 g/L at 25 °C (very slightly soluble)[4] | Not Found | Not Found | Not Found |

Qualitative Solubility Assessment

Based on the structure of this compound and the known properties of similar molecules, the following qualitative predictions can be made:

-

Aqueous Solubility: Benzaldehyde itself is very slightly soluble in water.[4] The presence of the highly electronegative fluorine and trifluoromethoxy groups in this compound is expected to decrease its aqueous solubility further due to an increase in hydrophobicity. The large, non-polar benzene ring is a dominant feature that limits interaction with polar water molecules.

-

Organic Solvent Solubility: Like benzaldehyde, which is soluble in organic solvents, this compound is expected to be soluble in a range of common organic solvents.[3][6] These are likely to include:

-

Alcohols (e.g., methanol, ethanol)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Aprotic polar solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide)

-

The principle of "like dissolves like" suggests that its fluorinated nature may also lead to good solubility in fluorinated solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7] The following protocol is a recommended procedure for determining the solubility of this compound in various solvents.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps or stoppers

-

Orbital shaker or agitator in a temperature-controlled incubator

-

Centrifuge

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker within a temperature-controlled incubator (e.g., at 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the undissolved solid to settle.

-

For a more complete separation, centrifuge the vials at a high speed to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility and express it in appropriate units, such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public literature, its molecular structure suggests poor aqueous solubility and good solubility in common organic solvents. For researchers and drug development professionals, the experimental determination of its solubility profile is a critical step. The provided shake-flask protocol offers a robust and reliable method for obtaining this essential data, which will be invaluable for the formulation, delivery, and application of this compound in various scientific and industrial fields.

References

- 1. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]

- 2. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scribd.com [scribd.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to the Commercial Availability and Application of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde for Advanced Research

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine atoms or fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the vast array of fluorinated building blocks, 3-Fluoro-4-(trifluoromethoxy)benzaldehyde stands out as a particularly valuable reagent. This compound uniquely combines the subtle yet powerful electronic effects of a fluorine substituent with the sterically and electronically distinct trifluoromethoxy (-OCF₃) group, all centered around a versatile benzaldehyde core. The -OCF₃ group, in particular, has become an increasingly common structural motif in pharmaceutical agents due to its ability to enhance stability, lipophilicity, and membrane permeability.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, key properties, strategic applications, and essential handling protocols for this compound.

Section 1: Physicochemical Properties and Identifiers

A precise understanding of a reagent's properties is the foundation of its effective use. This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and potential applications.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 473917-15-6 | [5] |

| Molecular Formula | C₈H₄F₄O₂ | [5] |

| Molecular Weight | 208.11 g/mol | |

| Physical Form | Solid | |

| SMILES String | Fc1cc(C=O)ccc1OC(F)(F)F | |

| InChI Key | RQLRUBHAAVGRPW-UHFFFAOYSA-N | |

| MDL Number | MFCD06660201 | [5] |

Section 2: Commercial Availability and Procurement

This compound is available through several specialized chemical suppliers, catering primarily to the research and development sectors.

| Supplier | Product Designation | Notes |

| Sigma-Aldrich | AldrichCPR | Part of a collection for early discovery research. Sold "as-is" without extensive analytical data provided by the supplier. |

| SynQuest Labs | Product Code: 2615-3-29 | Listed for laboratory chemical use, manufacturing, and scientific R&D.[5] |

| Crescent Chemical Co. | Catalog No: CDS010759 | Available for chemical synthesis applications.[6] |

| Amerigo Scientific | N/A | Specialist distributor serving the life sciences. |

Expert Insight: The "AldrichCPR" Designation It is crucial for researchers to note the "AldrichCPR" (Chemical Properties Research) designation from Sigma-Aldrich. This signifies that the product is supplied for early-stage research with the understanding that the buyer assumes responsibility for confirming its identity and purity. The supplier makes no warranty of merchantability or fitness for a particular purpose. This underscores the necessity of in-house quality control before use in sensitive applications.

Procurement and Validation Workflow

Given the specialized nature of this reagent and the supplier disclaimers, a rigorous internal validation process is mandatory upon receipt.

Caption: A logical workflow for procuring and validating specialized reagents.

Section 3: Strategic Applications in Drug Discovery and Materials Science

The molecular architecture of this compound makes it a highly valuable building block. The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: For the synthesis of secondary and tertiary amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

-

Condensation Reactions: Such as Knoevenagel or aldol condensations to build molecular complexity.

-

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.

The true strategic value lies in the combined influence of the fluorine and trifluoromethoxy substituents. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are widely used in medicinal chemistry to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate electronic properties to improve target binding.[1][2][7]

Role as a Synthetic Building Block

The compound can be envisioned as a key starting material in the synthesis of complex, biologically active molecules.

Caption: Hypothetical synthesis pathway utilizing the title compound.